molecular formula C20H22N2O B5569097 1-benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5569097
M. Wt: 306.4 g/mol
InChI Key: OQSADCRHXPYRQG-JXMROGBWSA-N
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Description

1-Benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a benzoyl group and a phenylprop-2-en-1-yl group attached to the piperazine ring

Scientific Research Applications

1-Benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders and cancer.

    Biological Studies: It is used in studies exploring its effects on cellular processes, including apoptosis and cell proliferation.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and any other hazards associated with handling or disposing of the compound .

Preparation Methods

The synthesis of 1-benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be achieved through several routes. One common method involves the reaction of piperazine with benzoyl chloride and cinnamyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperazine is dissolved in an appropriate solvent, such as ethanol or dichloromethane.

    Step 2: Benzoyl chloride is added to the solution, followed by the addition of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

    Step 3: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Step 4: Cinnamyl chloride is then added to the reaction mixture, and the reaction is allowed to proceed under similar conditions.

    Step 5: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the phenylprop-2-en-1-yl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or phenylprop-2-en-1-yl groups are replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Comparison with Similar Compounds

1-Benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: A central nervous system stimulant with structural similarities but different pharmacological properties.

    1-(3-Chlorophenyl)piperazine: A compound used in the synthesis of antidepressant drugs, with distinct chemical and biological properties.

    1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with other piperazines, used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

phenyl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(19-11-5-2-6-12-19)22-16-14-21(15-17-22)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSADCRHXPYRQG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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